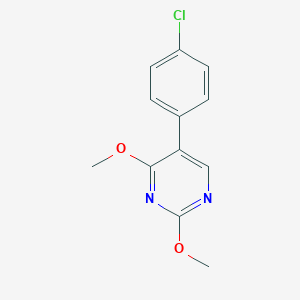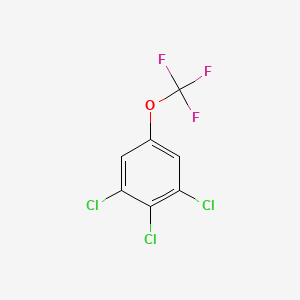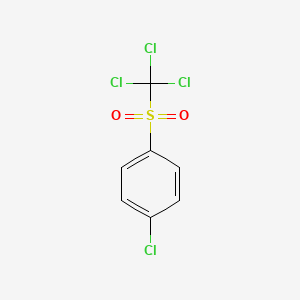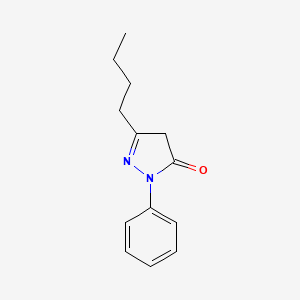![molecular formula C20H36O8Si3 B6324156 3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione CAS No. 161205-23-8](/img/structure/B6324156.png)
3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione
Descripción general
Descripción
3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione is a complex organosilicon compound It features multiple silyl groups and oxolane-2,5-dione moieties, making it an interesting subject for study in various fields of chemistry and materials science
Mecanismo De Acción
Target of Action
Polydimethylsiloxane, succinic anhydride terminated, is an organosilicon polymer . Its primary targets are surfaces where it acts as a lubricant, antioxidant, and surfactant .
Mode of Action
The compound interacts with its targets by forming a thin layer on the surface, reducing friction and preventing adhesion . Its strong chemical stability contributes to its effectiveness .
Biochemical Pathways
As an organosilicon polymer, it doesn’t directly interact with biochemical pathways in the traditional sense. Instead, it modifies the physical properties of surfaces, influencing processes like friction and adhesion .
Result of Action
The result of the compound’s action is a reduction in friction and prevention of surface adhesion . This makes it useful in various industrial applications, such as lubricants and surfactants .
Action Environment
The efficacy and stability of the compound are influenced by environmental factors. It exhibits good thermal stability, oil resistance, and abrasion resistance . It should be stored at 2-8°C under inert gas . Safety measures should be taken to avoid skin and eye contact .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione typically involves multiple steps:
Formation of the oxolane-2,5-dione moiety: This can be achieved through the reaction of maleic anhydride with a suitable alcohol under acidic conditions.
Introduction of the propyl-dimethylsilyl group: This step involves the reaction of the oxolane-2,5-dione derivative with a propyl-dimethylsilyl chloride in the presence of a base such as triethylamine.
Sequential silylation: The intermediate product is then subjected to further silylation reactions using dimethylsilyl chloride and a base to introduce the additional silyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione has several scientific research applications:
Polymer Chemistry: It can be used as a monomer or a cross-linking agent in the synthesis of advanced polymers with unique properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific mechanical or chemical properties.
Biological Research: Its potential biocompatibility and reactivity make it a subject of interest for drug delivery systems and other biomedical applications.
Industrial Applications: It can be used in the production of coatings, adhesives, and sealants due to its reactive silyl groups.
Comparación Con Compuestos Similares
Similar Compounds
3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-trimethylsilyl]oxy-trimethylsilyl]oxy-trimethylsilyl]propyl]oxolane-2,5-dione: Similar structure but with trimethylsilyl groups instead of dimethylsilyl groups.
3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-methylsilyl]oxy-methylsilyl]oxy-methylsilyl]propyl]oxolane-2,5-dione: Similar structure but with methylsilyl groups instead of dimethylsilyl groups.
Uniqueness
The uniqueness of 3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione lies in its multiple dimethylsilyl groups, which provide a high degree of reactivity and versatility in various chemical reactions. This makes it particularly valuable in the synthesis of advanced materials and polymers.
Propiedades
IUPAC Name |
3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O8Si3/c1-29(2,11-7-9-15-13-17(21)25-19(15)23)27-31(5,6)28-30(3,4)12-8-10-16-14-18(22)26-20(16)24/h15-16H,7-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAMOQYJHDCRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC1CC(=O)OC1=O)O[Si](C)(C)O[Si](C)(C)CCCC2CC(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O8Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
161205-23-8 | |
| Details | Compound: Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]-ω-[[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]oxy]- | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]-ω-[[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161205-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID301100048 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]-ω-[[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161205-23-8 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]-ω-[[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


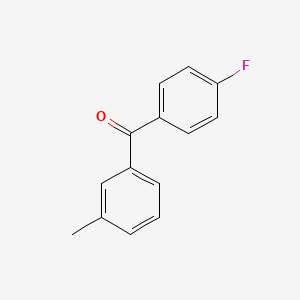
![{5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid](/img/structure/B6324077.png)
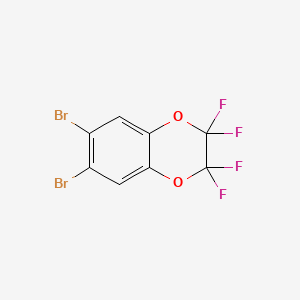
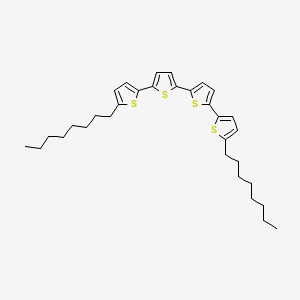
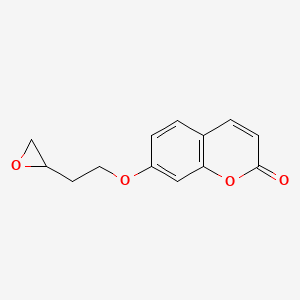
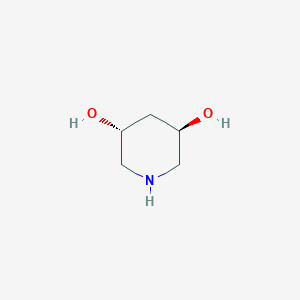
![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)
